pKa-Driven Ionisation State Differentiation: [3,2-c] vs. [2,3-b] Regioisomer at Physiological pH
The predicted pKa of 3-chlorobenzo[4,5]thieno[3,2-c]pyridine is 9.58 ± 0.20, whereas the regioisomeric [2,3-b] analog (CAS 118726-30-0) exhibits a predicted pKa of 2.41 ± 0.40 . This approximately 7.2 log-unit difference means that at pH 7.4, the [3,2-c] compound exists predominantly (>99%) in its neutral (free-base) form, while the [2,3-b] isomer is >99.999% protonated at the pyridine nitrogen. The unionised form of the [3,2-c] isomer is expected to display superior passive membrane permeability, whereas the permanently cationic [2,3-b] isomer may preferentially engage different target topologies or require active transport [1].
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the pyridine nitrogen |
|---|---|
| Target Compound Data | pKa = 9.58 ± 0.20 (predicted) |
| Comparator Or Baseline | 3-Chlorobenzo[4,5]thieno[2,3-b]pyridine (CAS 118726-30-0): pKa = 2.41 ± 0.40 (predicted) |
| Quantified Difference | ΔpKa ≈ 7.2 log units; >10⁷-fold difference in protonation equilibrium at physiological pH |
| Conditions | Predicted values from ChemicalBook database; no experimental determination reported for either compound |
Why This Matters
This large pKa gap dictates that the two regioisomers will present fundamentally different ionisation states at assay-relevant pH, directly impacting solubility, permeability, and target engagement in biochemical and cell-based screens.
- [1] Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem. 2007, 1, 25–38. (General principle: unionised species dominate passive membrane permeability.) View Source
